N-(2-phenylethyl)-2-(4,5,6-trimethylpyrimidin-2-yl)sulfanylacetamide

Description

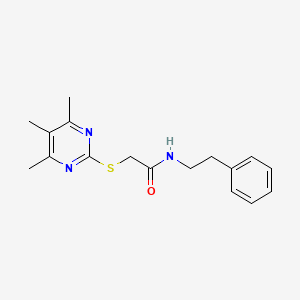

N-(2-Phenylethyl)-2-(4,5,6-trimethylpyrimidin-2-yl)sulfanylacetamide is a sulfanylacetamide derivative characterized by a pyrimidine ring substituted with three methyl groups at positions 4, 5, and 6, and a phenylethyl amine moiety. This structure positions it within a broader class of compounds featuring sulfanylacetamide backbones, which are often explored for their biological activity, particularly in targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions.

Properties

Molecular Formula |

C17H21N3OS |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-(2-phenylethyl)-2-(4,5,6-trimethylpyrimidin-2-yl)sulfanylacetamide |

InChI |

InChI=1S/C17H21N3OS/c1-12-13(2)19-17(20-14(12)3)22-11-16(21)18-10-9-15-7-5-4-6-8-15/h4-8H,9-11H2,1-3H3,(H,18,21) |

InChI Key |

IPMJHYLFJJUQSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1C)SCC(=O)NCCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-389591 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Typically, the synthesis involves the use of organic solvents, catalysts, and controlled reaction temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of WAY-389591 may involve large-scale chemical reactors and advanced purification techniques to obtain the compound in high purity. The process may include steps such as crystallization, distillation, and chromatography to isolate and purify the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

WAY-389591 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

Substitution: WAY-389591 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

WAY-389591 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

Industry: WAY-389591 is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of WAY-389591 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- Trimethyl vs. Diamino Pyrimidine: The target compound’s 4,5,6-trimethylpyrimidine group enhances lipophilicity and steric hindrance compared to diamino derivatives, which favor hydrogen bonding .

Physicochemical Properties

Solubility and Lipophilicity

- Lipophilicity: The trimethylpyrimidine and phenylethyl groups in the target compound likely result in higher logP values compared to diaminopyrimidine derivatives (e.g., 4,6-diamino analogue in ), which are more polar due to NH₂ groups.

- Solubility: Polar substituents like diaminopyrimidine or sulfamoyl groups (e.g., ) improve aqueous solubility, whereas trimethyl and aromatic groups reduce it.

Stability and Conformation

- Intramolecular Hydrogen Bonding: Analogues with amino or hydroxyl groups (e.g., 4,6-diaminopyrimidine in ) exhibit stabilized folded conformations via N–H⋯N bonds.

Enzymatic and Receptor Binding

- Pyrimidine-Based Targets : The trimethylpyrimidine moiety may interact with hydrophobic pockets in enzymes (e.g., kinases or transporters), as seen in related compounds like VU0240551 (), which targets ion channels.

- Phenylethyl Group: This group could mimic endogenous ligands (e.g., neurotransmitters) via aromatic interactions, a feature absent in cyclohexylmethyl or thiazole-containing analogues ().

Selectivity and Potency

- Steric Effects : The 4,5,6-trimethyl substitution may reduce off-target effects compared to less hindered analogues (e.g., 4,6-dimethyl in ).

- Metabolic Stability: Increased lipophilicity may enhance membrane permeability but reduce metabolic stability compared to polar derivatives like the 4,6-diamino compound .

Analytical Characterization

Mass Spectrometry (MS) Fragmentation

- Fragmentation Patterns : Analogues with 2-(2-phenylethyl) groups (e.g., ) show cleavage at the CH₂–CH₂ bond between the aromatic and core moieties. The target compound may exhibit similar behavior, producing fragment ions at m/z 250 (chromone-like base) and phenyl-derived ions.

- Substituent Impact: Methyl groups on pyrimidine stabilize molecular ions, whereas amino or hydroxy groups () lead to dehydration or deamination fragments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.